REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([CH:10]=1)[CH:8]=O.[O:11]=[C:12]([CH3:15])[CH:13]=[CH2:14].C(=O)([O-])[O-:17].[K+].[K+].CC(=O)CC>O>[CH3:1][O:2][C:3]1[CH:10]=[C:7]2[C:6](=[CH:5][CH:4]=1)[O:17][CH2:14][C:13]([C:12](=[O:11])[CH3:15])=[CH:8]2 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC=C(C=O)C1
|
Name
|
|
Quantity
|
0.66 g
|
Type
|
reactant
|
Smiles
|
O=C(C=C)C
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
this temperature is maintained for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After being cooled
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with 100 ml of diethyl ether
|
Type
|
WASH
|
Details
|
washed to neutrality with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the organic phase is evaporated on a water bath under vacuum
|
Type
|
CUSTOM
|
Details
|
the product recrystallized
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C2C=C(COC2=CC1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |